2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine” includes a 1,2,4-oxadiazole ring with a methyl group at the 3-position . Again, this is not the exact compound you asked for, but it has a similar structure.
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine” is 169.18 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 169.085126602 g/mol . The topological polar surface area is 60.2 Ų .
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound's role in chemical reactions, particularly in the context of ring-fission and C-C bond cleavage reactions, has been a subject of study. Jäger et al. (2002) explored the reaction involving similar compounds, leading to the formation of various products with the application of different reaction conditions and mechanisms (Jäger et al., 2002).
Anticancer Applications
- Yakantham et al. (2019) synthesized derivatives of this compound, demonstrating their anticancer activity against human cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Yakantham et al., 2019).
Material Synthesis and Characterization
- Zhu et al. (2021) synthesized an energetic material precursor related to this compound. The study characterized it through various techniques, indicating its potential applications in material science and engineering (Zhu et al., 2021).
Antimicrobial and Antioxidant Activities
- Research by Saundane et al. (2013) on derivatives of this compound showed promising antibacterial, antifungal, and antioxidant activities, suggesting its utility in pharmaceuticals and healthcare (Saundane et al., 2013).
Synthesis Techniques
- Guo et al. (2015) developed a facile approach to synthesize 1,2,4-oxadiazoles, which are related to the compound . This work highlights the advancements in synthetic methods, which can be relevant to the synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride (Guo et al., 2015).
Process Safety and Scalability
- A study by Likhite et al. (2016) on the synthesis of a related compound focused on the safety and scalability of the process. This research is crucial in understanding the industrial applications and production safety of such compounds (Likhite et al., 2016).
Antimicrobial and Anticancer Agents
- Ahsan et al. (2015) synthesized oxadiazole analogues, demonstrating their potential as antimicrobial and anticancer agents. This suggests the applicability of these compounds in therapeutic development (Ahsan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-13-11(15-14-8)7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUSEJNIXAUFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride | |
CAS RN |
1803590-55-7 | |
Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.